![molecular formula C18H27AlO9 B100355 Tris(ethylacetoacetato)aluminium CAS No. 15306-17-9](/img/structure/B100355.png)
Tris(ethylacetoacetato)aluminium
Overview
Description
Tris(ethylacetoacetato)aluminium, also known as Aluminium tris(ethyl acetoacetate), is a chemical compound with the molecular formula C18H27AlO9 and a molecular weight of 414.39 . It is a white to light yellow powder or crystal .
Synthesis Analysis
Tris(ethylacetoacetato)aluminium has been prepared starting from industrial alum, Al2(SO4)3.16H2O . The preparation and characterization of this compound have been carried out using 1H and 13C nuclear magnetic resonance spectroscopy, scanning electron microscopy, and X-ray powder diffraction .Molecular Structure Analysis
The compound has been found to exist as two stereoisomeric complexes in solution: meridional and facial . The crystal structure of Al(C6H9O3)3 has been determined from X-ray powder diffraction data .Chemical Reactions Analysis
The compound is used as a precursor in the vapor deposition of aluminum oxide . It is also known to undergo keto-enol isomerization .Physical And Chemical Properties Analysis
Tris(ethylacetoacetato)aluminium has a melting point of 76℃ and a boiling point of 194~194.5℃/8mm . It has a vapor pressure of 0Pa at 25℃ . The compound is soluble in water, with a solubility of 486.2mg/L at 23℃ .Scientific Research Applications
Structural Investigation
Tris(ethylacetoacetato)aluminium has been used in structural investigations . It has been prepared and characterized by means of 1H and 13C nuclear magnetic resonance spectroscopy , scanning electron microscopy and X-ray powder diffraction (XRPD) . It was determined that two stereoisomeric complexes can be distinguished in the solution: meridional and facial .
Sol-Gel Synthesis
In the course of an investigation of sol–gel synthesis of calcium aluminate, Tris(ethylacetoacetato)aluminium was used as a precursor of aluminium . The chelating agent, ethyl acetoacetate (C6H10O3, Eaa), was utilized to prevent uncontrolled hydrolysis and aluminium hydroxide precipitation .
Phase Transition Studies
Tris(ethylacetoacetato)aluminium has been used in in situ studies on phase transitions . Two polymorphs of Al(acac)3, the α- and the γ-phase, were detected at room temperature and the influence of the pH value onto the product formation was studied .
Coordination Compounds
Historically, metal acetylacetonates like Tris(ethylacetoacetato)aluminium are significant since they were among the earliest metal compounds which were recognized as what later became known as coordination compounds .
Isotope Separation
They were significantly investigated during WWII as potentially useful in the separation of isotopes, especially of uranium because of their unexpected volatility .
Analytical Chemistry
Because of the versatility of this ligand and the ease of extraction of the neutral complexes of the metals into organic solvents, they have been extensively used in analytical chemistry .
Mechanism of Action
Target of Action
Tris(ethylacetoacetato)aluminium, also known as Al(C6H9O3)3, is a complex compound that primarily targets metal ions in various chemical reactions . The compound’s role is to act as a chelating agent, binding to metal ions and preventing their uncontrolled hydrolysis .
Mode of Action
The compound interacts with its targets through a process known as keto-enol tautomerism . In this process, the ethyl acetoacetate (Eaa) component of the compound, which is a β-ketoester, undergoes isomerization . This results in the formation of an enolate anion, which substitutes the alkoxy groups of the metal ion, chelates to the metal as a bidentate ligand, and forms a six-membered ring . This chelation strongly influences the keto-enolic equilibrium .
Result of Action
The primary result of Tris(ethylacetoacetato)aluminium’s action is the formation of stable complexes with metal ions . This can prevent uncontrolled hydrolysis and precipitation of metal hydroxides . The compound’s action can also influence the equilibrium of keto-enolic reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tris(ethylacetoacetato)aluminium. For instance, the compound’s ability to form complexes with metal ions can be influenced by factors such as pH, temperature, and the presence of other ions . Additionally, the compound’s stability may be affected by exposure to light, heat, or oxygen .
Safety and Hazards
Future Directions
properties
InChI |
InChI=1S/3C6H10O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*3-4H2,1-2H3; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUXGOUOHYLMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Al] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30AlO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(ethylacetoacetato)aluminium | |
CAS RN |
15306-17-9 | |
Record name | Aluminum,O3)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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